molecular formula C16H19N3OS2 B2511041 1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864855-90-3

1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No.: B2511041
CAS No.: 864855-90-3
M. Wt: 333.47
InChI Key: IFLMTMLBDUXLLW-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the piperidine and phenyl groups. One common synthetic route is as follows:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Piperidine Group: The piperidine ring can be introduced through a nucleophilic substitution reaction, where 4-methylpiperidine reacts with an appropriate electrophile.

    Formation of the Final Compound: The final step involves the coupling of the thiadiazole derivative with the piperidine derivative in the presence of a suitable base and solvent to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or phenyl rings are replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes or inhibition of specific biological functions.

Comparison with Similar Compounds

1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone can be compared with other thiadiazole derivatives, such as:

    1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)propane: Similar structure but with a propane chain instead of an ethanone.

    1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)butane: Similar structure but with a butane chain instead of an ethanone.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS2/c1-12-7-9-19(10-8-12)14(20)11-21-16-17-15(18-22-16)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLMTMLBDUXLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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